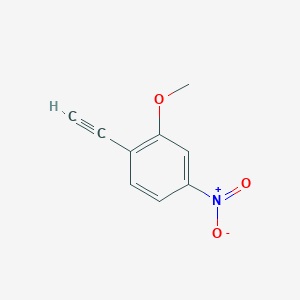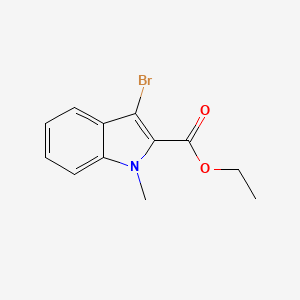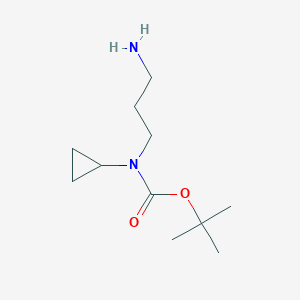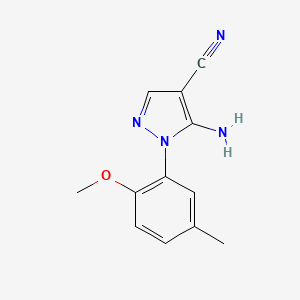
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
The compound “tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate” is likely a complex organic molecule. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The “tert-Butyl” and “benzyl” groups are common in organic chemistry and often used in the synthesis of complex molecules .
Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern due to its crowded nature . It’s often used in chemical transformations . The piperidine ring is a common feature in many pharmaceuticals and natural products, and its reactions have been widely studied .Mécanisme D'action
Tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate is an organic compound that acts as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is a colorless crystalline solid that is soluble in organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds.
Biochemical and Physiological Effects
This compound is an organic compound that acts as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is not known to have any direct biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is a colorless crystalline solid that is soluble in organic solvents, making it ideal for use in laboratory experiments. It is also relatively inexpensive and easily available. The main limitation of this compound-benzylpiperidine-1-carboxylate is its low yield, which can be improved by optimizing the reaction conditions.
Orientations Futures
1. Use of tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate as a starting material for the synthesis of other compounds.
2. Investigation of the mechanism of action of this compound and its potential biochemical and physiological effects.
3. Development of new synthesis methods for this compound with improved yields.
4. Investigation of the potential use of this compound in the synthesis of drugs and other compounds.
5. Investigation of the potential use of this compound in the synthesis of antibiotics and antifungal agents.
6. Development of new methods for the purification and isolation of this compound.
7. Investigation of the potential use of this compound as a catalyst in organic synthesis.
8. Investigation of the potential use of this compound in the synthesis of polymers and other materials.
9. Investigation of the potential use of this compound as a ligand in coordination chemistry.
10. Investigation
Applications De Recherche Scientifique
Tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate is used in the synthesis of various pharmaceuticals and other compounds. It is used as a starting material for the synthesis of a variety of drugs and other compounds such as 4-chloro-3-hydroxy-2-methyl-N-phenyl-2-propanamine, a drug used in the treatment of hypertension. It is also used in the synthesis of various antibiotics and antifungal agents.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXEVOJCOQNTJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)



![(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B1388084.png)
![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)


![[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1388090.png)


